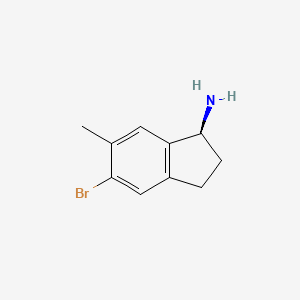

(S)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine

Description

(S)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine is a chiral bicyclic amine featuring a fused benzene and cyclopentene ring system. Its structure includes a bromine atom at the 5-position, a methyl group at the 6-position, and an amine group at the 1-position in the (S)-configuration (CAS: 903557-29-9) . This compound is part of the 2,3-dihydro-1H-inden-1-amine scaffold, which has garnered attention in medicinal chemistry for its structural similarity to neurotransmitters like dopamine and serotonin, enabling interactions with central nervous system targets . Derivatives of this scaffold are explored for diverse applications, including monoamine oxidase B (MAO-B) inhibition for Parkinson’s disease treatment , opioid receptor modulation , and antioxidant activity .

Properties

Molecular Formula |

C10H12BrN |

|---|---|

Molecular Weight |

226.11 g/mol |

IUPAC Name |

(1S)-5-bromo-6-methyl-2,3-dihydro-1H-inden-1-amine |

InChI |

InChI=1S/C10H12BrN/c1-6-4-8-7(5-9(6)11)2-3-10(8)12/h4-5,10H,2-3,12H2,1H3/t10-/m0/s1 |

InChI Key |

RYTXRZLTTUAYHC-JTQLQIEISA-N |

Isomeric SMILES |

CC1=CC2=C(CC[C@@H]2N)C=C1Br |

Canonical SMILES |

CC1=CC2=C(CCC2N)C=C1Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

Bromination: The starting material, 6-methyl-2,3-dihydro-1H-indene, undergoes bromination at the 5th position using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Amination: The brominated intermediate is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under conditions that favor nucleophilic substitution.

Industrial Production Methods

Industrial production of (S)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed for substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

(S)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and amine groups play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Impact of Bromine Position on Activity

| Compound | Bromine Position | Key Activity/Notes | Reference |

|---|---|---|---|

| (S)-5-Bromo-6-methyl | 5 | MAO-B inhibition candidate | |

| 4-Bromo derivative | 4 | Lower MAO-B affinity | |

| 7-Bromo derivative | 7 | Reduced aromatic interactions |

Halogen Substitution Variations

Replacing bromine with other halogens modifies electronic and steric properties:

- Bromo vs. Chloro vs. Fluoro :

- Bromo : Larger atomic radius increases lipophilicity, enhancing blood-brain barrier penetration (e.g., target compound) .

- Chloro (e.g., (S)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride, CAS: 1376687-76-1): Smaller size may reduce steric hindrance but decrease membrane permeability .

- Fluoro (e.g., 7-Bromo-5-fluoro derivative, CAS: 214.58): Electron-withdrawing effects improve antioxidant activity in related thiourea analogs .

Table 2: Halogen Effects on Pharmacokinetics

| Halogen | Atomic Radius (Å) | Lipophilicity (LogP) | Example Activity | Reference |

|---|---|---|---|---|

| Br | 1.15 | High | Enhanced CNS penetration | |

| Cl | 0.99 | Moderate | Moderate MAO-B inhibition | |

| F | 0.64 | Low | Antioxidant activity |

Methyl Substitution and Stereochemistry

- Methyl at 6-Position : The 6-methyl group in the target compound may enhance selectivity for MAO-B over MAO-A by filling hydrophobic pockets in the enzyme’s active site .

- Stereochemical Influence : The (S)-configuration is critical for activity. For example, (1R)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine (RSGL) shows irreversible MAO-B inhibition, while its enantiomer is less active .

Derivative Comparisons: Primary Amine vs. Thiourea Analogs

- Primary Amine (Target Compound) : Directly interacts with MAO-B’s flavin cofactor, enabling competitive inhibition .

- Thiourea Derivatives (e.g., 2,3-dihydro-1H-inden-1-amine with 4-fluoro-phenyl substituents): Exhibit potent antioxidant activity via radical scavenging, but lower MAO-B affinity due to bulkier substituents .

Table 3: Activity Profile of Derivatives

Pharmacological Selectivity

- MAO-B vs. Antioxidant Activity: While the target compound is optimized for MAO-B inhibition (IC₅₀ values in nanomolar range ), its 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole analogs prioritize antibacterial and antifungal activity .

Biological Activity

(S)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine is a chiral compound that has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its synthesis, biological properties, and therapeutic implications, supported by data tables and relevant research findings.

The compound's molecular formula is with a molecular weight of approximately 230.08 g/mol. The presence of bromine and a methyl group in its structure contributes to its distinctive chemical behavior.

| Property | Value |

|---|---|

| Molecular Formula | C9H10BrN |

| Molecular Weight | 230.08 g/mol |

| IUPAC Name | (S)-5-bromo-6-methyl-2,3-dihydro-1H-inden-1-amine |

| CAS Number | 1259758-80-9 |

Synthesis

The synthesis of (S)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine typically involves several steps, including:

- Bromination : Starting from an indane derivative.

- Amine Introduction : Using appropriate amine sources under controlled conditions to ensure high yield.

The synthetic route often requires specific catalysts and solvents to optimize the reaction conditions for maximum efficiency.

Anticancer Properties

Recent studies have indicated that (S)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine exhibits promising anticancer activity. For instance, it has been evaluated against various cancer cell lines, revealing significant inhibitory effects:

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways associated with tumor growth.

The biological mechanisms through which (S)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine exerts its effects are still under investigation. Preliminary studies indicate that it may interact with specific receptors or enzymes involved in cellular signaling pathways, including those related to angiogenesis and cell proliferation .

Case Studies

Case Study 1: In Vitro Evaluation

A study evaluated the effects of (S)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine on MCF-7 and A549 cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant increases in the sub-G1 phase of the cell cycle, suggesting apoptosis induction .

Case Study 2: Structural Activity Relationship

Research exploring structural analogs of the compound highlighted that variations in substituents significantly affected biological activity. For instance, compounds with different halogen substitutions demonstrated varying degrees of anticancer potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.